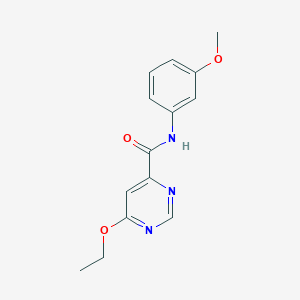

6-ethoxy-N-(3-methoxyphenyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-ethoxy-N-(3-methoxyphenyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-3-20-13-8-12(15-9-16-13)14(18)17-10-5-4-6-11(7-10)19-2/h4-9H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTGADYKPSSJFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities.

Mode of Action

Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties. These compounds interact with their targets, leading to the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.

Biological Activity

Introduction

6-Ethoxy-N-(3-methoxyphenyl)pyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationship (SAR), and its implications in therapeutic applications.

The synthesis of this compound typically involves the reaction of appropriate pyrimidine precursors with substituted phenyl groups. The ethoxy and methoxy groups enhance the lipophilicity and solubility of the compound, which are critical for biological activity.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 260.29 g/mol |

| Melting Point | 120-123 °C |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

- Cell Lines Tested : HeLa, A549, and MDA-MB-231

- IC Values :

- HeLa: 0.45 µM

- A549: 0.38 µM

- MDA-MB-231: 0.52 µM

These values indicate that the compound is particularly potent against HeLa cells, suggesting a mechanism that may involve disruption of tubulin polymerization or modulation of apoptosis pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate activity against various bacterial strains, including both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial efficacy suggests potential applications in treating infections caused by resistant bacterial strains .

The mechanism through which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptor sites, influencing signaling pathways related to cell growth and apoptosis .

- Tubulin Interaction : Similar to other pyrimidine derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring and the phenyl substituent have been systematically studied.

Key Findings:

- Methoxy Substituent : Enhances potency by improving binding affinity to target enzymes.

- Ethoxy Group : Increases solubility and bioavailability.

- Positioning of Substituents : The position of substituents on the phenyl ring significantly affects activity; para-substituted analogs often show enhanced effects compared to ortho or meta substitutions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 6-ethoxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide

- Structural Difference : The 3-methoxyphenyl group in the target compound is replaced with a 4-methylpyridin-2-yl group.

- The methyl group at the 4-position on the pyridine may reduce steric hindrance compared to the 3-methoxy substituent, altering binding affinity in biological systems .

b) 6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide

- Structural Difference : A methylsulfonyl group replaces the 3-methoxy substituent.

- Implications :

- The sulfonyl group is strongly electron-withdrawing, which may decrease electron density on the carboxamide nitrogen, affecting hydrogen-bonding capacity.

- Increased molecular weight (321.35 g/mol vs. ~307.3 g/mol for the target compound) and polarity could influence pharmacokinetic properties like metabolic stability .

c) N-(4-chloro/methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-tetrahydropyrimidine-5-carboxamide

- Structural Difference : A thioxo group and nitro substituent are present, and the pyrimidine ring is partially saturated.

- The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .

Substituent Variations on the Pyrimidine Ring

a) 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-N-(4-methylphenyl)-2-thioxo-tetrahydropyrimidine-5-carboxamide

- Structural Difference : A hydroxyl group is added at the 4-position of the phenyl ring, and the pyrimidine is saturated.

- Implications: The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity compared to the methoxy group.

Q & A

Q. What synthetic methodologies are typically employed for synthesizing 6-ethoxy-N-(3-methoxyphenyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis of pyrimidine carboxamide derivatives generally involves coupling pyrimidine carboxylic acids with substituted anilines. For example, peptide coupling agents like 1,1’-carbonyldiimidazole (CDI) are effective for forming stable amide bonds under mild conditions . Optimization includes:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.

- Base addition : Triethylamine (TEA) to neutralize HCl byproducts during acyl chloride reactions .

- Temperature control : Room temperature to prevent side reactions like ethoxy group hydrolysis. Yield improvements may involve catalytic agents (e.g., DMAP) or microwave-assisted synthesis for faster kinetics.

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to verify ethoxy (-OCHCH), methoxyphenyl (-OCH), and carboxamide (-CONH-) groups.

- High-resolution mass spectrometry (HRMS) : For exact mass confirmation.

- X-ray crystallography : To resolve crystal packing and dihedral angles between the pyrimidine ring and substituents, which influence bioactivity .

- HPLC purity analysis : To ensure >95% purity for biological assays.

Advanced Research Questions

Q. How can computational docking studies guide the identification of biological targets for this compound?

Molecular docking against enzymes (e.g., TrmD from Pseudomonas aeruginosa) can predict binding affinities and modes. Steps include:

- Protein preparation : Retrieve target structures from PDB (e.g., 4XCT) and optimize hydrogen bonding networks.

- Ligand preparation : Generate 3D conformers of the compound using software like AutoDock Vina.

- Binding site analysis : Focus on conserved regions (e.g., SAM-binding pockets for methyltransferases). Docking scores (ΔG) and interaction maps (e.g., hydrogen bonds with Asp150 or hydrophobic contacts) help prioritize in vitro testing .

Q. How can researchers resolve contradictions in antimicrobial activity data across structural analogs?

Discrepancies in MIC values (e.g., between 2c and 2g in thieno-pyrimidine analogs ) may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance membrane permeability but may reduce solubility.

- Biofilm vs. planktonic assays : Compounds like 2g show antibiofilm activity despite moderate MICs, requiring specialized models (e.g., crystal violet biofilm assays).

- Strain-specific resistance : Test against panels of Gram-negative/-positive strains and efflux pump-deficient mutants.

Q. What in vitro models are suitable for evaluating the pharmacokinetic (PK) properties of this compound, such as metabolic stability?

- Hepatic microsomal assays : Incubate with human liver microsomes (HLMs) to measure half-life (t) and intrinsic clearance (Cl).

- Caco-2 permeability : Assess intestinal absorption potential.

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to determine free fraction. Substituents like the ethoxy group may enhance metabolic stability by reducing CYP450 oxidation compared to methoxy analogs .

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence solubility and target selectivity?

- Solubility : Ethoxy groups increase hydrophobicity, requiring co-solvents (e.g., DMSO) for in vitro assays. LogP values can be predicted via ChemAxon.

- Selectivity : Methoxy groups on the phenyl ring may engage in π-π stacking with aromatic residues (e.g., Tyr220 in kinase targets), while ethoxy groups could sterically hinder off-target binding.

- SAR studies : Synthesize analogs with halogens or bulky substituents to probe steric and electronic effects .

Methodological Considerations for Experimental Design

Q. What strategies mitigate aggregation or precipitation in biological assays for hydrophobic analogs?

- Dynamic light scattering (DLS) : Monitor particle size in assay buffers.

- Use of surfactants : Add 0.01% Tween-80 to maintain solubility.

- Probe sonication : Disperse aggregates before testing.

Q. How can crystallography data inform the rational design of more potent derivatives?

XRD structures reveal:

- Conformational flexibility : Dihedral angles between the pyrimidine and phenyl rings (e.g., 12.8° in similar compounds ).

- Hydrogen-bond networks : Key interactions (e.g., N–H⋯O) that stabilize target binding. Modify substituents to mimic crystallographically observed contacts (e.g., introducing -OH groups for H-bond donors).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.